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Cat. No.: B609260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
m-PEG4-Hydrazide is a heterobifunctional linker that plays a crucial role in the development of

advanced drug delivery systems, particularly in the construction of antibody-drug conjugates

(ADCs). This molecule features a methoxy-terminated polyethylene glycol (PEG) chain of four

units, which imparts hydrophilicity and can reduce non-specific interactions, and a terminal

hydrazide group. The hydrazide moiety selectively reacts with aldehyde or ketone groups to

form a pH-sensitive hydrazone bond. This characteristic is highly advantageous for designing

drug carriers that are stable in the systemic circulation (at physiological pH ~7.4) but are

programmed to release their therapeutic payload in the acidic microenvironment of tumors or

within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).

These application notes provide a comprehensive overview of the use of m-PEG4-Hydrazide
in drug delivery, including detailed experimental protocols for the generation of antibody-drug

conjugates and methods for their characterization.

Key Features and Applications
Key Features of m-PEG4-Hydrazide:

Hydrophilic PEG Spacer: The four-unit PEG spacer enhances the solubility and

biocompatibility of the resulting conjugate. It can also create a steric shield, potentially
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reducing immunogenicity and non-specific binding.[1]

Reactive Hydrazide Group: The terminal hydrazide group enables the specific conjugation to

carbonyl functionalities (aldehydes and ketones).

pH-Sensitive Hydrazone Linkage: The formed hydrazone bond is relatively stable at neutral

pH but undergoes hydrolysis under acidic conditions, allowing for targeted drug release.[2][3]

[4]

Primary Applications in Drug Delivery:

Antibody-Drug Conjugates (ADCs): m-PEG4-Hydrazide is used to link cytotoxic drugs to

monoclonal antibodies. The antibody directs the conjugate to a specific target (e.g., a cancer

cell), and the acidic environment within the cell triggers the release of the drug.[1]

Targeted Delivery of Small Molecules: It can be used to attach drugs to other targeting

ligands, such as peptides or small molecules, that have been modified to contain an

aldehyde or ketone group.

Functionalization of Nanoparticles: Liposomes, polymers, and other nanoparticles can be

functionalized with m-PEG4-Hydrazide to enable the pH-sensitive attachment of therapeutic

agents.

Data Presentation
Table 1: Physicochemical Properties of m-PEG4-
Hydrazide

Property Value Reference

Molecular Weight 250.3 g/mol

Chemical Formula C10H22N2O5

Solubility Water, DMF, DCM

Storage Conditions
-20°C, protected from light and

moisture
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Table 2: Comparative Stability of Hydrazone Linkages at
Different pH Values
Note: The following data is for PEG-PE conjugates with hydrazone linkers derived from an

aliphatic aldehyde and is intended to provide a general indication of the pH-dependent stability

of hydrazone bonds. The exact half-life of a conjugate prepared with m-PEG4-Hydrazide will

depend on the specific drug and antibody used.

Linker Type
Half-life at pH 7.4
(37°C)

Half-life at pH 5.5
(37°C)

Reference

Aliphatic Aldehyde-

derived Hydrazone
~20 - 150 minutes < 2 minutes

Aromatic Aldehyde-

derived Hydrazone
> 72 hours > 48 hours

Key Observation: Hydrazone bonds formed with aliphatic aldehydes, which would be

analogous to those generated on oxidized antibodies, exhibit significant instability in acidic

conditions while being relatively more stable at physiological pH.

Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a
Monoclonal Antibody (mAb)
This protocol describes the site-specific generation of aldehyde groups on the carbohydrate

moieties of a monoclonal antibody through mild periodate oxidation.

Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

Sodium periodate (NaIO₄)

Glycerol

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
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Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4

Procedure:

Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in the Reaction

Buffer.

Periodate Oxidation:

Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in the Reaction Buffer.

Add the sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.

Incubate the reaction mixture in the dark for 30 minutes at room temperature.

Quenching:

Quench the reaction by adding glycerol to a final concentration of 15 mM.

Incubate for 5 minutes at room temperature.

Purification:

Remove excess sodium periodate and glycerol by buffer exchange into a conjugation

buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) using a desalting column according to the

manufacturer's instructions.

Quantification: Determine the concentration of the oxidized mAb using a standard protein

assay (e.g., BCA or absorbance at 280 nm).

Protocol 2: Conjugation of m-PEG4-Hydrazide to the
Oxidized Antibody
This protocol details the formation of the hydrazone bond between the aldehyde-containing

antibody and m-PEG4-Hydrazide.

Materials:
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Oxidized mAb from Protocol 1

m-PEG4-Hydrazide

Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5

Aniline (optional, as a catalyst)

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

m-PEG4-Hydrazide Preparation: Dissolve m-PEG4-Hydrazide in the Conjugation Buffer to

a desired stock concentration (e.g., 10-50 mM).

Conjugation Reaction:

Add a 20-50 molar excess of the m-PEG4-Hydrazide solution to the oxidized mAb

solution.

(Optional) For catalysis, add aniline to a final concentration of 10-20 mM.

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

Purification:

Purify the resulting ADC from excess m-PEG4-Hydrazide and other reagents using Size

Exclusion Chromatography (SEC).

Use a suitable column (e.g., Superdex 200) and a neutral buffer mobile phase (e.g., PBS,

pH 7.4).

Monitor the elution profile by absorbance at 280 nm and collect the fractions

corresponding to the conjugated mAb.

Protocol 3: Characterization of the Antibody-Drug
Conjugate (ADC)
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This protocol outlines key analytical methods to characterize the purified ADC.

1. Determination of Drug-to-Antibody Ratio (DAR):

The DAR is a critical quality attribute of an ADC, representing the average number of drug

molecules conjugated to a single antibody.

Hydrophobic Interaction Chromatography (HIC):

HIC separates ADC species based on the number of conjugated drug-linker moieties, as

each addition increases the hydrophobicity of the antibody.

This technique allows for the determination of the average DAR and the distribution of

different drug-loaded species.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

The ADC can be reduced to separate the light and heavy chains.

RP-HPLC can then be used to separate the different drug-loaded chains, and the DAR

can be calculated from the peak areas.

Mass Spectrometry (MS):

Intact mass analysis of the ADC or its subunits (light and heavy chains) can provide a

precise measurement of the mass increase due to conjugation, from which the DAR can

be accurately calculated.

2. In Vitro Drug Release Study:

This study evaluates the pH-dependent release of the conjugated drug.

Procedure:

Incubate the purified ADC in buffers of different pH values (e.g., pH 7.4 and pH 5.5) at

37°C.

At various time points, take aliquots of the samples.
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Analyze the samples by a suitable method (e.g., RP-HPLC, LC-MS) to quantify the

amount of released drug and the remaining intact ADC.

Plot the percentage of drug release over time for each pH condition.

3. Antigen Binding Assay:

This assay confirms that the conjugation process has not compromised the antibody's ability to

bind to its target antigen.

Enzyme-Linked Immunosorbent Assay (ELISA):

Coat a microplate with the target antigen.

Add serial dilutions of the ADC and the unmodified antibody.

Use a secondary antibody conjugated to an enzyme (e.g., HRP) that detects the primary

antibody.

Add a substrate and measure the signal to compare the binding affinities.
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Caption: Experimental workflow for creating and characterizing an ADC using m-PEG4-
Hydrazide.
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Caption: Mechanism of action for an ADC with a pH-sensitive hydrazone linker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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